![molecular formula C18H20N2O6 B13433942 (2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B13433942.png)
(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxyl, and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as amino acids and phenolic compounds.
Formation of Intermediate Compounds: Through a series of protection and deprotection steps, intermediate compounds are formed. These steps often involve the use of protecting groups to prevent unwanted reactions at specific functional groups.
Coupling Reactions: The key step involves coupling reactions, where the intermediate compounds are joined together using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carboxyl groups, to form alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxyl groups can produce primary alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structure allows it to interact with various biomolecules, making it a subject of interest in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be used in drug development for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical products.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, electrostatic interactions, and hydrophobic effects. The pathways involved in its mechanism of action are diverse and depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid
- (2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]butanoic acid
- (2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]pentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, its structure allows for unique interactions with molecular targets, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C18H20N2O6 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C18H20N2O6/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26)/t13-,14+ |
Clé InChI |
OQALFHMKVSJFRR-OKILXGFUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)C2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-1-(3,4-dimethoxyphenyl)-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-one](/img/structure/B13433868.png)

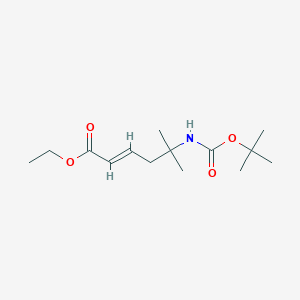
![Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester](/img/structure/B13433881.png)
![(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one](/img/structure/B13433883.png)
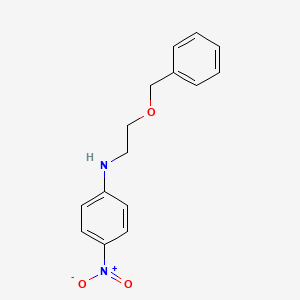

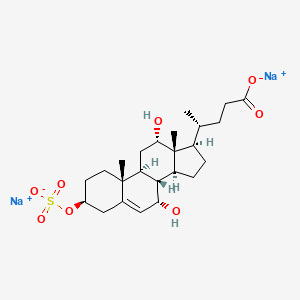
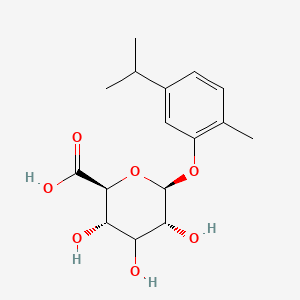
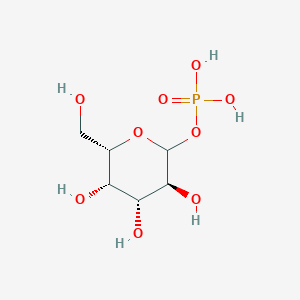
![2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)
![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)
